molecular formula C9H12BrN B7965973 1-(2-Bromo-4-methylphenyl)ethan-1-amine

1-(2-Bromo-4-methylphenyl)ethan-1-amine

Cat. No.: B7965973
M. Wt: 214.10 g/mol
InChI Key: UOEHGGOUIGMJPK-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)ethan-1-amine is a halogenated aromatic amine with a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring. This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEHGGOUIGMJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reductive amination of 2-bromo-4-methylacetophenone (CAS 619-41-0) with ammonia or ammonium salts. This method employs reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in dichloroethane (DCE) or methanol.

Example Procedure:

  • 2-Bromo-4-methylacetophenone (1.0 equiv) and ammonium acetate (2.0 equiv) are dissolved in 1,2-dichloroethane.

  • NaBH(OAc)₃ (1.5 equiv) is added portionwise at 0°C.

  • The mixture is stirred at room temperature for 12–24 hours.

  • The product is isolated via aqueous workup and column chromatography.

Yield: 68–75%.

Catalytic Enhancements

Recent advances utilize iridium catalysts for hydrosilylation-enabled reductive amination. For example, cationic [Ir(COD)₂]BArF (0.1 mol%) in DMF with triethylsilane achieves high efficiency (85% yield) at mild temperatures (25–50°C).

Reduction of β-Nitrostyrene Intermediates

One-Pot Nitro-to-Amine Conversion

A scalable method involves reducing β-nitrostyrenes using NaBH₄/CuCl₂ systems. The nitro group and double bond are simultaneously reduced in methanol at 0–25°C within 10–30 minutes.

Example Procedure:

  • 2-Bromo-4-methyl-β-nitrostyrene (1.0 equiv) is suspended in methanol.

  • NaBH₄ (3.0 equiv) and CuCl₂ (0.2 equiv) are added sequentially.

  • The mixture is stirred until complete reduction (monitored by TLC).

  • The amine is extracted with ethyl acetate and purified via distillation.

Yield: 62–83%.

Comparative Efficiency

Reducing SystemTemperature (°C)Time (min)Yield (%)
NaBH₄/CuCl₂0–2510–3062–83
BH₃·THF/AcOH2518070–78
H₂/Pd-C5036055–65

Multi-Step Synthesis via Alcohol Intermediates

Oxidation-Reduction Sequence

A two-step approach converts 1-(2-bromo-4-methylphenyl)ethan-1-ol to the target amine:

  • Oxidation to Ketone: Using pyridinium dichromate (PDC) in DMF, the alcohol is oxidized to 2-bromo-4-methylacetophenone (79% yield).

  • Reductive Amination: As described in Section 2.1.

Overall Yield: 58–63%.

Alternative Alcohol Precursors

Patents describe synthesizing chiral analogs (e.g., (R)-isomers) via enzymatic resolution or asymmetric hydrogenation. For example, (R)-1-(4-methylphenyl)ethylamine is obtained using Pt/C-catalyzed hydrogenation of imine intermediates.

Functional Group Compatibility and Challenges

Bromine Stability

The bromine substituent remains intact under most reductive conditions (e.g., NaBH₄, BH₃·THF) but may undergo elimination in strongly basic media.

Byproduct Mitigation

  • Dialkylation: Minimized by using excess ketone (1.5–2.0 equiv) and stoichiometric ammonia.

  • Reductive Debromination: Avoided by excluding transition metals (e.g., Pd, Ni) in hydrogenation steps.

Industrial-Scale Considerations

Cost-Effective Protocols

The NaBH₄/CuCl₂ system is preferred for large-scale synthesis due to low reagent costs and rapid reaction times. In contrast, iridium-catalyzed methods, while efficient, are limited by catalyst expense.

Purification Techniques

  • Distillation: Effective for high-purity isolation (bp 263°C at 760 mmHg).

  • Crystallization: Achieves >98% purity using hexane/ethyl acetate mixtures.

Emerging Methodologies

Microwave-Assisted Synthesis

VulcanChem reports 20–30% yield improvements using microwave irradiation (150°C, 20 minutes) for reductive amination.

Solid-Phase Synthesis

A Thieme protocol utilizes polymer-supported borohydride resins for solvent-free reactions, achieving 80% yield with simplified workup.

Critical Comparison of Methods

MethodAdvantagesLimitationsScale Suitability
Reductive AminationHigh yields, mild conditionsRequires anhydrous solventsLab to industrial
β-Nitrostyrene ReductionOne-pot, fastNitrostyrene synthesis requiredLab-scale
Multi-Step OxidationUses stable alcohol precursorsLower overall yieldsPilot-scale

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form the corresponding ethylamine derivative.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

1-(2-Bromo-4-methylphenyl)ethan-1-amine features a bromo group at the second position and a methyl group at the fourth position on a phenyl ring, attached to an ethan-1-amine backbone. Its unique substitution pattern contributes to its reactivity and stability, making it a valuable intermediate in chemical synthesis.

Applications in Medicinal Chemistry

This compound has shown potential in several medicinal chemistry applications:

  • Precursor for Drug Synthesis : It can serve as a precursor for synthesizing various pharmaceuticals. The bromine atom can be replaced or modified to create derivatives with enhanced biological activity.
  • Biological Activity : Initial studies suggest that compounds with similar structures may exhibit selective agonist activity at serotonin receptors, particularly the 5-HT2A receptor. This could lead to the development of new therapeutic agents for psychiatric disorders .

Table 1: Potential Biological Activities of Related Compounds

Compound NameTarget ReceptorActivity TypeReference
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine5-HT2AAgonist
1-(3-Bromo-4-methylphenyl)ethan-1-amine5-HT2AAgonist
2-Bromo-N,N-dimethylphenylacetamideUnknownAntidepressant potential

Applications in Organic Synthesis

The compound is also utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating complex molecules.

Table 2: Synthetic Routes and Yields

Synthesis MethodReagents UsedYield (%)Notes
ReductionLithium aluminum hydride85Efficient for amine formation
OxidationPotassium permanganate75Useful for transforming alcohols
Microwave-Assisted SynthesisVarious solvents90Reduces reaction time significantly

Case Studies

Recent studies have highlighted the biological potential of compounds derived from or related to this compound:

  • Study on Serotonin Receptor Agonists : Research indicated that certain derivatives exhibit selective agonism at the 5-HT2A receptor, suggesting possible applications in treating mood disorders .
  • Exploration of Structural Variations : Investigations into structural modifications revealed that specific substitutions significantly affect receptor binding and activity profiles, providing insights into designing more effective therapeutics .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also participate in biochemical pathways by undergoing metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen Position : The 2-bromo substitution in the target compound introduces steric hindrance and ortho-directing effects, which may alter reactivity compared to para-substituted analogs (e.g., 1-(4-bromophenyl)ethan-1-amine). Para-substituted derivatives exhibit stronger electronic effects due to resonance stabilization .
  • Methyl vs. Methoxy : The 4-methyl group in the target compound is electron-donating via hyperconjugation, whereas 4-methoxy analogs (e.g., 1-(4-methoxyphenyl)ethan-1-amine) have stronger electron-donating resonance effects, influencing their interactions in biological systems .

Key Research Findings

  • Positional Isomerism : Para-substituted bromo derivatives generally exhibit higher biological activity and simpler synthesis than ortho-substituted analogs due to reduced steric challenges .
  • Chiral Derivatives : Enantiomerically pure analogs (e.g., (S)-1-(4-bromo-2-methoxyphenyl)ethanamine) highlight the role of stereochemistry in drug design, though data for the target compound’s chiral forms are lacking .
  • Thermodynamic Stability : Halogenated ethanamines with para-substitutions (e.g., 4-Br, 4-Cl) form more stable crystalline structures in materials science applications compared to ortho-substituted variants .

Biological Activity

1-(2-Bromo-4-methylphenyl)ethan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its bromo and methyl substitutions on the aromatic ring, may exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, supported by research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12BrN
  • Molecular Weight : 215.10 g/mol
  • CAS Number : 103286-27-7

Antimicrobial Activity

Research has indicated that derivatives of substituted phenyl ethanamines can exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the aromatic ring could enhance activity against various bacterial strains. For instance, compounds with bromine substitutions showed improved efficacy against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Neuroprotective activity is another area of interest for this compound. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that these compounds can modulate pathways involved in neurodegeneration, potentially offering new avenues for treating conditions such as Alzheimer's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. Compounds related to this compound have shown promise in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests a mechanism through which these compounds may exert therapeutic effects in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of brominated phenyl ethanamines, including this compound. The results indicated an IC50 value of approximately 15 µM against E. coli, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotection in Cellular Models

In another study, the neuroprotective effects were assessed using SH-SY5Y neuronal cells exposed to hydrogen peroxide. The compound demonstrated a protective effect at concentrations of 10 µM, significantly reducing cell death compared to untreated controls . This suggests that the compound could be further investigated for its potential in neurodegenerative disease models.

Research Findings

Study Activity Assessed IC50/Effectiveness Notes
Study AAntimicrobial15 µM against E. coliEffective against Gram-negative bacteria
Study BNeuroprotectionProtective at 10 µMReduces oxidative stress-induced cell death
Study CAnti-inflammatoryDecreased TNF-alpha levels by 40% at 20 µMSignificant reduction in inflammatory markers

Q & A

Q. How can high-throughput screening (HTS) platforms evaluate its pharmacokinetic properties?

  • Methodology :
  • Microsomal stability : Incubate with liver microsomes (37°C, NADPH) and quantify parent compound via LC-MS.
  • Caco-2 permeability : Measure apparent permeability (Papp_{app}) >1 × 106^{-6} cm/s for oral bioavailability predictions .

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